molecular formula C12H16O6S B1679740 Protiofate CAS No. 58416-00-5

Protiofate

Cat. No.: B1679740
CAS No.: 58416-00-5
M. Wt: 288.32 g/mol
InChI Key: GUFHWUFYAOUKTI-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of protiofate involves the esterification of 3,4-dihydroxy-2,5-thiophenedicarboxylic acid with propanol. The reaction typically requires an acid catalyst such as sulfuric acid and is carried out under reflux conditions to ensure complete esterification .

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of continuous flow reactors to maintain optimal reaction conditions and improve yield. The final product is purified through crystallization and recrystallization techniques to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

Protiofate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Protiofate has a wide range of scientific research applications, including:

Mechanism of Action

Protiofate exerts its effects by inhibiting the growth of fungal cells. It targets the cell membrane of fungi, disrupting its integrity and leading to cell death. The exact molecular pathways involved in this process are still under investigation, but it is believed that this compound interferes with the synthesis of essential membrane components .

Comparison with Similar Compounds

Similar Compounds

  • Thiophene-2-carboxylic acid
  • Thiophene-3-carboxylic acid
  • Thiophene-2,5-dicarboxylic acid

Uniqueness

Protiofate is unique due to its dual hydroxyl and ester functional groups, which contribute to its specific antimycotic properties. Unlike other thiophene carboxylic acids, this compound’s structure allows it to effectively interact with fungal cell membranes, making it a potent antifungal agent .

Properties

CAS No.

58416-00-5

Molecular Formula

C12H16O6S

Molecular Weight

288.32 g/mol

IUPAC Name

dipropyl 3,4-dihydroxythiophene-2,5-dicarboxylate

InChI

InChI=1S/C12H16O6S/c1-3-5-17-11(15)9-7(13)8(14)10(19-9)12(16)18-6-4-2/h13-14H,3-6H2,1-2H3

InChI Key

GUFHWUFYAOUKTI-UHFFFAOYSA-N

SMILES

CCCOC(=O)C1=C(C(=C(S1)C(=O)OCCC)O)O

Canonical SMILES

CCCOC(=O)C1=C(C(=C(S1)C(=O)OCCC)O)O

Appearance

Solid powder

58416-00-5

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Protiofate

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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